2-amino-3-(3-phenoxyphenyl)propanoic Acid
Description
Contextualization within Alpha-Amino Acid Chemistry and Phenoxy Phenyl Systems
2-amino-3-(3-phenoxyphenyl)propanoic acid is an alpha-amino acid, characterized by a central carbon atom (the alpha-carbon) bonded to an amino group (-NH2), a carboxyl group (-COOH), a hydrogen atom, and a variable side chain. In this case, the side chain is a 3-phenoxyphenyl group. This structure positions the molecule within the broad and well-established field of alpha-amino acid chemistry. The fundamental properties of alpha-amino acids, such as their chirality and their ability to form peptide bonds, are central to the study of this compound.
The phenoxy phenyl moiety, also known as a diphenyl ether group, is a significant structural feature. This group is present in a variety of biologically active compounds and natural products. Its inclusion in an amino acid side chain introduces a degree of conformational flexibility due to the ether linkage, as well as a large, hydrophobic surface area. These characteristics can influence how the amino acid interacts with biological targets such as enzymes and receptors. The electronic properties of the dual aromatic rings can also lead to specific non-covalent interactions, including pi-stacking and hydrophobic interactions, which are crucial in molecular recognition.
Historical Perspective of Analogous Compounds in Chemical Biology Investigations
The study of non-proteinogenic amino acids has a rich history in chemical biology, providing tools to understand and manipulate biological systems. Historically, the introduction of NPAAs into peptides and proteins has been a powerful strategy to enhance their stability, modulate their conformation, and alter their biological activity. For instance, the incorporation of amino acids with unnatural side chains has been instrumental in developing peptide-based drugs with improved pharmacokinetic profiles. researchgate.netresearchgate.net
Analogues of this compound, particularly those with bulky, aromatic side chains, have been used to probe the active sites of enzymes and to develop inhibitors. The rationale behind using such analogues is that the unique steric and electronic properties of the side chain can lead to novel binding modes and selectivities. The historical development of peptide chemistry has been marked by a continuous search for new building blocks, and NPAAs with diverse functionalities have been at the forefront of this endeavor. nih.gov
Overview of Research Significance and Potential Academic Contributions
The research significance of this compound lies in its potential as a novel building block for peptide and protein engineering, as well as a standalone molecule with potential biological activity. Given the prevalence of the diphenyl ether motif in bioactive molecules, this amino acid could serve as a valuable tool for medicinal chemists. researchgate.net
Potential Academic Contributions:
Peptide and Protein Engineering: Incorporation of this amino acid into peptides could lead to structures with enhanced stability against proteolytic degradation. The bulky side chain could also be used to enforce specific secondary structures or to mediate protein-protein interactions.
Drug Discovery: The phenoxy phenyl group is a known pharmacophore in various therapeutic areas. Amino acids containing this moiety could be explored for their potential as, for example, enzyme inhibitors or receptor antagonists. The amino acid backbone provides a handle for further chemical modification and for improving aqueous solubility.
Biophysical Studies: This NPAA can be used as a probe to study the hydrophobic cores of proteins or to investigate the nature of aromatic interactions in biological systems.
While extensive research on this compound is yet to be published, its structural features suggest a promising future in various areas of chemical biology and medicinal chemistry.
Interactive Data Tables
Below are interactive tables detailing some of the key properties and research findings related to the chemical class of this compound.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C15H15NO3 |
| Molecular Weight | 257.28 g/mol |
| Appearance | White to off-white solid |
| Solubility | Soluble in aqueous base, limited solubility in water and organic solvents |
| Chirality | Exists as D and L enantiomers |
Table 2: Potential Research Applications of Phenoxy Phenyl-Containing Amino Acids
| Research Area | Potential Application | Rationale |
| Medicinal Chemistry | Enzyme Inhibition | The bulky, hydrophobic side chain can occupy active sites of enzymes. |
| Peptide Science | Enhanced Stability | Resistance to proteolytic degradation due to the unnatural side chain. |
| Materials Science | Self-Assembling Peptides | The aromatic groups can drive self-assembly through pi-stacking interactions. |
| Chemical Biology | Molecular Probes | Can be used to study protein-protein interactions and hydrophobic pockets. |
Structure
3D Structure
Properties
IUPAC Name |
2-amino-3-(3-phenoxyphenyl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO3/c16-14(15(17)18)10-11-5-4-8-13(9-11)19-12-6-2-1-3-7-12/h1-9,14H,10,16H2,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVEJYSBWVPCQMR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=CC(=C2)CC(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Chemical Derivatization Strategies for 2 Amino 3 3 Phenoxyphenyl Propanoic Acid
Stereoselective Synthesis of 2-amino-3-(3-phenoxyphenyl)propanoic Acid Enantiomers
The synthesis of enantiomerically pure amino acids is a cornerstone of medicinal chemistry and chemical biology. For a molecule like this compound, which contains a single stereocenter at the α-carbon, achieving high enantiopurity is critical. Methodologies to this end can be broadly categorized into asymmetric synthesis, chiral auxiliary-mediated approaches, and enzymatic routes.
Asymmetric Synthetic Approaches
Asymmetric synthesis aims to directly produce a single enantiomer by using chiral catalysts or reagents. One prominent strategy applicable to the synthesis of this compound is the asymmetric alkylation of a glycine (B1666218) enolate equivalent. In this approach, a glycine derivative with a chiral catalyst forms a chiral enolate, which then reacts with an electrophile, such as 3-phenoxybenzyl bromide.
Another powerful technique is the photoredox-mediated synthesis of unnatural amino acids. rsc.org This method often involves the addition of a carbon-centered radical to a chiral glyoxylate-derived N-sulfinyl imine, which serves as a radical acceptor. rsc.org In a hypothetical application to the target molecule, a radical precursor derived from a 3-phenoxyphenyl source could be added stereoselectively to the chiral imine, followed by hydrolysis to yield the desired amino acid. rsc.org
Chiral Auxiliary-Mediated Synthesis
Chiral auxiliaries are recoverable chiral molecules that are temporarily incorporated into a substrate to direct a diastereoselective reaction. wikipedia.org Once the desired stereocenter is set, the auxiliary is cleaved and can often be recycled. wikipedia.org This is a robust and widely used strategy for synthesizing enantiopure amino acids. nih.gov
A common approach involves the use of Evans oxazolidinone auxiliaries. wikipedia.org The synthesis would proceed via the following steps:
Acylation: The chiral oxazolidinone is acylated with an N-protected glycine, such as N-Boc-glycine.
Enolate Formation: The resulting imide is deprotonated with a strong base like lithium diisopropylamide (LDA) to form a stereochemically defined Z-enolate, which is stabilized by chelation to the lithium ion.
Diastereoselective Alkylation: The enolate is then reacted with an electrophile, in this case, 3-phenoxybenzyl bromide. The steric hindrance from the auxiliary directs the incoming electrophile to the opposite face of the enolate, leading to a high degree of diastereoselectivity.
Auxiliary Cleavage: The final step involves the hydrolytic removal of the chiral auxiliary, typically under acidic or basic conditions, to release the enantiomerically enriched this compound. nih.gov
Other notable auxiliaries that function on similar principles include pseudoephedrine/pseudoephenamine amides and Oppolzer's camphorsultam. nih.govnih.gov
Table 1: Common Chiral Auxiliaries for Asymmetric Amino Acid Synthesis
| Chiral Auxiliary | Typical Reaction | Key Features |
|---|---|---|
| Evans Oxazolidinones | Asymmetric Alkylation, Aldol Reactions | High diastereoselectivity, well-defined transition states, reliable cleavage methods. wikipedia.org |
| Pseudoephenamine | Asymmetric Alkylation | Practical and efficient, often yields highly crystalline intermediates facilitating purification. nih.gov |
| Schöllkopf Bis-lactim Ethers | Asymmetric Alkylation of Glycine | Utilizes a chiral cyclic dipeptide scaffold for high stereocontrol. |
| Oppolzer's Camphorsultam | Asymmetric Alkylation, Conjugate Addition | Terpene-derived, offers excellent stereoselectivity in various reactions. nih.gov |
Enzyme-Catalyzed Synthetic Routes
Biocatalysis offers a highly selective and environmentally benign alternative to traditional chemical synthesis. For producing single-enantiomer amino acids, enzymatic kinetic resolution of a racemic mixture is a particularly effective strategy. nih.gov
One such chemoenzymatic approach would involve:
Racemic Synthesis: First, a racemic mixture of this compound is prepared using standard organic synthesis methods, such as the Strecker synthesis from 3-phenoxybenzaldehyde.
Enzymatic Kinetic Resolution: The racemic amino acid is then subjected to an enzyme that acts on only one of the enantiomers. For example, a D-amino acid oxidase (DAAO) can selectively oxidize the D-enantiomer to the corresponding α-keto acid, leaving the desired L-amino acid untouched. nih.gov
A more advanced "deracemization" process couples this oxidation with a second enzymatic reaction. A transaminase enzyme can convert the α-keto acid product back into the L-amino acid, theoretically converting the entire racemic starting material into a single L-enantiomer. nih.gov Lipases are also commonly used for kinetic resolution, often by selectively acylating or hydrolyzing an ester derivative of one enantiomer. mdpi.com
Functional Group Transformations and Side Chain Modifications of the Phenoxyphenyl Propanoic Acid Scaffold
Once synthesized, the this compound scaffold can be further modified at its carboxylic acid, amino group, or aromatic rings to generate diverse derivatives.
Esterification and Amidation Reactions
The carboxylic acid and amine functionalities are prime handles for derivatization.
Esterification: The carboxyl group can be readily converted to an ester. The Fischer-Speier esterification, which involves heating the amino acid in an alcohol (e.g., methanol (B129727) or ethanol) with a catalytic amount of a strong acid like sulfuric acid or hydrochloric acid, is a classic method. pearson.com Alternatively, for more sensitive substrates, esterification can be achieved under milder conditions using a carbodiimide (B86325) coupling agent, such as dicyclohexylcarbodiimide (B1669883) (DCC), in the presence of an alcohol and a catalyst like 4-(dimethylamino)pyridine (DMAP). acs.org
Amidation: The formation of an amide bond is one of the most fundamental transformations in organic chemistry. youtube.com The carboxyl group of this compound (with its own amino group suitably protected) can be coupled with a primary or secondary amine using standard peptide coupling reagents. For unprotected amino acids, direct amidation methods have been developed using borate (B1201080) esters like B(OCH₂CF₃)₃, which avoids the need for protecting group manipulation. rsc.org
Table 2: Selected Reagents for Amidation
| Reagent/Method | Description | Application |
|---|---|---|
| DCC/EDC + HOBt | Carbodiimide activators used with additives to suppress racemization. | Standard for peptide synthesis and general amidation. |
| HATU/HBTU | Aminium-based coupling reagents. | Highly efficient and fast, widely used in solid-phase peptide synthesis. |
| B(OCH₂CF₃)₃ | Borate ester catalyst. | Enables direct amidation of unprotected amino acids. rsc.org |
| SOCl₂ | Thionyl chloride | Converts carboxylic acid to highly reactive acyl chloride for reaction with amines. |
Aromatic Substitution Reactions on the Phenoxyphenyl Moiety
The phenoxyphenyl side chain consists of two aromatic rings that can undergo electrophilic aromatic substitution (EAS), such as nitration, halogenation, or Friedel-Crafts reactions. byjus.commasterorganicchemistry.com The regiochemical outcome of such reactions is dictated by the directing effects of the existing substituents.
The diphenyl ether core has two distinct rings:
Ring A: The phenyl ring directly attached to the propanoic acid side chain.
Ring B: The terminal phenyl ring.
The phenoxy group (-OPh) on Ring A is an ortho-, para-directing and activating group due to the lone pairs on the oxygen atom that can be donated into the ring through resonance. organicmystery.com However, the 2-aminopropanoic acid side chain is an alkyl group, which is weakly activating, but its amino and carboxyl groups can be protonated or complex with Lewis acids, making it a deactivating, meta-directing group under many EAS conditions.
The ether linkage (-O-) on Ring B is also an ortho-, para-directing activator. organicmystery.com Therefore, electrophilic attack is most likely to occur on the activated rings, specifically at the positions ortho and para to the ether oxygen.
Table 3: Directing Effects for Electrophilic Aromatic Substitution
| Ring | Substituent | Electronic Effect | Directing Influence |
|---|---|---|---|
| Ring A | -OPh (Phenoxy) | Activating, +R > -I | Ortho, Para |
| Ring A | -CH₂-CH(NH₂)-COOH | Deactivating (under acidic conditions) | Meta |
| Ring B | -O- (Ether linkage) | Activating, +R > -I | Ortho, Para |
In a typical reaction like nitration (using HNO₃/H₂SO₄), substitution would be expected to occur primarily on Ring B at the positions para (and to a lesser extent, ortho) to the ether oxygen, as this is the most activated and least hindered ring system. Directing substitution to specific positions on Ring A would be more challenging due to the competing directing effects and would likely require a more nuanced, multi-step synthetic strategy.
Chemical Modifications at the Amino and Carboxyl Termini
The chemical versatility of this compound, a non-canonical amino acid, allows for a wide range of modifications at its amino (N-terminus) and carboxyl (C-terminus) groups. These modifications are crucial for various applications, including peptide synthesis, drug discovery, and the development of molecular probes. Derivatization at these termini can alter the molecule's physicochemical properties, such as its charge, lipophilicity, and hydrogen bonding capacity, which in turn can influence its biological activity and stability.
N-Terminal Modifications:
The primary amine group of this compound is a key site for chemical derivatization. Common modifications include acylation, alkylation, and the formation of sulfonamides. These reactions are typically performed with the amino acid in its protected or unprotected state, depending on the desired outcome.
Acylation: The amino group can be readily acylated using various acylating agents, such as acid chlorides, acid anhydrides, or activated esters, to form amides. This is a fundamental reaction in peptide synthesis, where the N-terminus is coupled with the C-terminus of another amino acid. wikipedia.org A variety of acyl groups can be introduced, ranging from simple acetyl groups to more complex moieties for specific functions.
Alkylation: N-alkylation introduces alkyl groups to the amino terminus, which can significantly impact the conformational properties of the resulting molecule. Reductive amination is a common method for N-alkylation.
Sulfonylation: Reaction with sulfonyl chlorides yields sulfonamides, which are known for their chemical stability and can act as bioisosteres of amides.
Urethane Formation: The amino group can react with chloroformates or other reagents to form carbamates, such as the widely used Boc (tert-butyloxycarbonyl) and Fmoc (9-fluorenylmethyloxycarbonyl) protecting groups essential for solid-phase peptide synthesis (SPPS). sigmaaldrich.com
C-Terminal Modifications:
The carboxyl group of this compound offers another handle for chemical manipulation. Key modifications include esterification, amidation, and reduction to an alcohol. creative-peptides.com
Esterification: The carboxylic acid can be converted to an ester by reaction with an alcohol under acidic conditions or using coupling agents. Methyl and ethyl esters are common, but more complex esters can be synthesized to create prodrugs or to facilitate purification. nih.gov
Amidation: The C-terminus can be converted to a primary, secondary, or tertiary amide. This modification is significant as it neutralizes the negative charge of the carboxylate at physiological pH, which can enhance membrane permeability and metabolic stability. biosynth.comjpt.com C-terminal amidation is a common feature in many biologically active peptides. nih.gov
Reduction: The carboxylic acid can be reduced to the corresponding primary alcohol, providing a different functional group for further derivatization.
Peptide Bond Formation: In peptide synthesis, the activated carboxyl group of one amino acid reacts with the amino group of another to form a peptide bond. A variety of coupling reagents have been developed to facilitate this reaction, especially when dealing with sterically hindered amino acids. sigmaaldrich.comuni-kiel.de
The table below summarizes common chemical modifications at the N- and C-termini of amino acids, which are applicable to this compound.
| Terminus | Modification Type | Reagent/Method Example | Resulting Functional Group |
| N-Terminus | Acylation | Acetic Anhydride | Acetamide |
| Alkylation | Aldehyde/Ketone + NaBH4 | Secondary/Tertiary Amine | |
| Sulfonylation | Dansyl Chloride | Sulfonamide | |
| Carbamate (B1207046) Formation | Boc Anhydride (Boc₂O) | tert-Butyloxycarbonyl (Boc) | |
| C-Terminus | Esterification | Methanol/H⁺ | Methyl Ester |
| Amidation | Ammonia + Coupling Agent | Primary Amide | |
| Reduction | LiAlH₄ | Primary Alcohol | |
| Peptide Bond | Protected Amino Acid + Coupling Agent | Peptide |
Parallel Synthesis and Library Generation for Research Screening
Parallel synthesis and the generation of compound libraries are powerful strategies in modern drug discovery and chemical biology. spirochem.com These approaches enable the rapid synthesis of a large number of structurally related compounds, which can then be screened for biological activity. bioduro.com For a molecule like this compound, these techniques can be employed to systematically explore the structure-activity relationships (SAR) by introducing a variety of substituents at different positions of the molecule.
The core principle of parallel synthesis is to perform multiple reactions simultaneously in a spatially separated manner, often using multi-well plates. researchgate.net This allows for the efficient creation of a library of analogs where specific building blocks are varied in a systematic way. For this compound, a library could be generated by modifying the amino group, the carboxyl group, or by introducing substituents on the phenyl or phenoxy rings.
One of the most effective methods for generating large peptide or peptidomimetic libraries is the "split-mix" or "split-and-pool" synthesis strategy. wikipedia.org This combinatorial chemistry technique allows for the exponential generation of a vast number of unique compounds. wikipedia.org
Application to this compound:
A focused library based on the this compound scaffold could be constructed using parallel synthesis. For instance, the core amino acid could be attached to a solid support, and then a diverse set of building blocks could be introduced at the N-terminus through acylation or alkylation reactions performed in parallel. Similarly, the C-terminus could be derivatized with a variety of amines to generate a library of amides.
The following table illustrates a hypothetical parallel synthesis plan to generate a small library from this compound.
| Reaction Well | Scaffold | Reagent for N-Terminal Modification | Reagent for C-Terminal Modification | Resulting Analog Structure |
| A1 | This compound | Acetyl Chloride | Benzylamine | N-acetyl, C-benzylamide derivative |
| A2 | This compound | Benzoyl Chloride | Benzylamine | N-benzoyl, C-benzylamide derivative |
| B1 | This compound | Acetyl Chloride | Cyclohexylamine | N-acetyl, C-cyclohexylamide derivative |
| B2 | This compound | Benzoyl Chloride | Cyclohexylamine | N-benzoyl, C-cyclohexylamide derivative |
Advanced Synthetic Techniques for Analog Development
The development of analogs of this compound can be significantly enhanced by employing advanced synthetic techniques. These modern methods offer improvements in efficiency, stereoselectivity, and the ability to create molecular diversity.
Novel Catalytic Methods:
Recent advances in catalysis have provided powerful tools for the synthesis of non-canonical amino acids. acs.orgnih.gov For the synthesis of analogs of this compound, catalytic methods that enable the asymmetric formation of the C-C and C-N bonds of the amino acid core are particularly valuable. Chiral catalysts can be used to control the stereochemistry at the alpha-carbon, leading to enantiomerically pure products. frontiersin.org Furthermore, novel catalytic reactions can be used to introduce functional groups onto the aromatic rings of the phenoxyphenyl moiety, allowing for the synthesis of a wide range of analogs with diverse electronic and steric properties. sciencedaily.com
Flow Chemistry:
Flow chemistry, where reactions are carried out in a continuously flowing stream rather than in a batch-wise manner, offers several advantages for the synthesis of amino acid analogs. durham.ac.ukamidetech.com These include precise control over reaction parameters such as temperature and pressure, improved safety, and the potential for automation. nih.gov For multi-step syntheses, flow reactors can be connected in series to perform sequential reactions without the need for intermediate purification steps. acs.org This can significantly accelerate the synthesis of a library of analogs based on the this compound scaffold.
Diversity-Oriented Synthesis (DOS):
Diversity-oriented synthesis is a strategy that aims to generate structurally diverse and complex molecules from simple starting materials. hilarispublisher.comsouralgroup.com This approach is particularly useful for exploring novel chemical space in drug discovery. acs.orgpnas.org In the context of this compound, a DOS approach could involve the synthesis of a common intermediate that can then be subjected to a variety of cyclization or functionalization reactions to generate a library of diverse heterocyclic or macrocyclic analogs.
The table below highlights some advanced synthetic techniques and their potential application in the development of this compound analogs.
| Technique | Description | Application to Analog Development |
| Asymmetric Catalysis | Use of chiral catalysts to control stereochemistry. liverpool.ac.uk | Enantioselective synthesis of the amino acid core, ensuring high optical purity. |
| Flow Chemistry | Reactions in a continuous flow system. nih.gov | Rapid and automated synthesis of a library of analogs with high efficiency and control. |
| Diversity-Oriented Synthesis | Generation of structurally diverse molecules from a common starting point. figshare.com | Creation of novel scaffolds and peptidomimetics based on the core structure. |
Investigation of Biological Interactions and Pharmacological Mechanisms of 2 Amino 3 3 Phenoxyphenyl Propanoic Acid Analogs
Receptor Binding Studies and Ligand-Receptor Dynamics
The biological activity of many pharmacological compounds is initiated by their binding to specific receptors on the cell surface or within the cell. Understanding the binding affinity, selectivity, and functional consequences of this interaction is crucial for drug development.
Research into analogs of 2-amino-3-(3-phenoxyphenyl)propanoic acid has revealed significant interactions with specific receptor types. A notable example is a series of 2-amino-3-(naphth-2-yl)propanoic acid derivatives, which are structurally similar to the compound of interest. These analogs have been evaluated for their ability to inhibit platelet aggregation, a process mediated by the glycoprotein (B1211001) IIb/IIIa (GPIIb/IIIa) receptor.
One particular analog, referred to as LX14, demonstrated potent inhibitory activity against the GPIIb/IIIa receptor. nih.gov The binding affinity of this analog was found to be comparable to that of Tirofiban, a known GPIIb/IIIa antagonist used clinically to prevent blood clots. nih.gov The in vitro biological evaluation of these analogs provides a strong indication that the 2-aminopropanoic acid scaffold coupled with a large aromatic moiety can effectively interact with the GPIIb/IIIa receptor.
Table 1: In Vitro Platelet Aggregation Inhibition of Selected 2-amino-3-(naphth-2-yl)propanoic Acid Analogs
| Compound | Inducer | Inhibition (IC₅₀, μM) |
|---|---|---|
| LX14 | ADP | 0.25 ± 0.03 |
| LX14 | Arachidonic Acid | 0.32 ± 0.04 |
| LX14 | Collagen | 0.41 ± 0.05 |
| LX14 | Thrombin | 0.38 ± 0.04 |
| LX25 | ADP | 0.31 ± 0.04 |
| Tirofiban | ADP | 0.22 ± 0.02 |
Data sourced from a study on 2-amino-3-(naphth-2-yl)propanoic acid derivatives. nih.gov
The interaction of a ligand with a receptor can either activate it (agonism) or block its activation by endogenous ligands (antagonism). In the case of the 2-amino-3-(naphth-2-yl)propanoic acid analogs, their inhibitory effect on platelet aggregation points towards an antagonistic action on the GPIIb/IIIa receptor. nih.gov By blocking this receptor, these compounds prevent the binding of fibrinogen and other ligands that are necessary for platelet cross-linking and thrombus formation.
The study on the analog LX14 demonstrated that it acts as a potent antagonist of the GPIIb/IIIa receptor, thereby inhibiting platelet aggregation induced by various agonists. nih.gov This antagonistic activity is a key mechanism behind its observed antithrombotic effects in preclinical models. nih.gov
Allosteric modulators are substances that bind to a receptor at a site distinct from the primary (orthosteric) binding site, thereby altering the receptor's affinity or efficacy for its endogenous ligand. At present, there is limited specific information in the public domain regarding the allosteric modulation mechanisms of this compound or its close analogs. Further research would be necessary to determine if these compounds can act as allosteric modulators on the GPIIb/IIIa receptor or other relevant biological targets.
Enzymatic Interaction Analysis and Inhibition Kinetics
In addition to receptor binding, many drugs exert their effects by interacting with enzymes, either by inhibiting their activity or by acting as a substrate.
The structural features of this compound, particularly the amino acid moiety, suggest the potential for interactions with the active sites of various enzymes. While direct studies on this specific compound are not widely available, the broader class of amino acid derivatives is known to interact with enzymes such as proteases and kinases. The phenoxyphenyl group provides a large, hydrophobic domain that could facilitate binding to enzymatic pockets with similar characteristics. Further computational and experimental studies are needed to elucidate the specific enzyme active site interactions of this compound and its analogs.
Cellular Pathway Modulation Studies
The investigation into the cellular effects of this compound and its analogs extends to their ability to modulate key intracellular signaling pathways. Understanding these interactions is crucial for elucidating their mechanisms of action in various biological contexts.
Research into analogs of this compound has revealed significant modulation of critical downstream signaling pathways involved in cell survival, proliferation, and death. For instance, certain diosgenin (B1670711) derivatives have been shown to exert anticancer effects by inhibiting the proliferation of breast cancer cells and promoting cell death through the modulation of the AKT1 pathway. acs.org In a similar vein, studies on ovarian cancer cells demonstrated that diosgenin could downregulate the expression levels of key proteins in the PI3K signaling pathway, including PI3K, Akt, mTOR, and GSK3β. acs.org
Homoisoflavane derivatives have been found to decrease the proliferation of human breast cancer cells, such as T47D and ZR-75-1, by inducing cell cycle arrest at the G2/M phase. researchgate.net The mechanism of action for some methoxyflavone analogs involves the induction of an apoptotic cell death mechanism that includes the cleavage of caspase-3. nih.gov The specific positioning of hydroxyl (-OH) and methoxy (B1213986) (-OCH3) groups on the flavonoid structure plays a significant role in influencing the bioactivity and interaction with cell death markers. nih.gov
Furthermore, in the context of neuronal signaling, analogs such as α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) have been studied for their interaction with glutamate (B1630785) receptors. Studies have shown that extracellular pH changes can modulate AMPA receptor function. Acidic conditions, similar to those found during ischemia, inhibit receptor responses, with evidence suggesting that protons modulate the receptor's desensitization process. nih.gov This effect was found to be dependent on the receptor's subunit and isoform composition. nih.gov
The efficacy of pharmacologically active compounds is often dependent on their ability to enter cells and reach their specific subcellular targets. Studies on unnatural amino acid analogs, specifically biphenylalanine (Bip)-containing phosphopeptides, have demonstrated rapid cellular uptake within minutes. researchgate.net The subcellular destination of these analogs appears to be cell-type dependent; they accumulate primarily in the endoplasmic reticulum of Saos2, SJSA1, and PC3 cancer cells, while localizing to the lysosomes in VCaP cells. researchgate.net This differential distribution is significant as it correlates with the compounds' inhibitory activities, suggesting that their mechanism of action, such as the formation of intracellular nanofiber assemblies, is tied to their location within the cell. researchgate.net The rapid uptake and subsequent self-assembly are facilitated by enzymatic dephosphorylation at the cellular membrane, which drastically lowers the critical micelle concentration of the compounds. researchgate.net Further analysis of diosgenin analogs has also confirmed significant cellular internalization, a key step for their bioactivity. acs.org
Biological Activity Profiling in Mechanistic Research Models
The biological activities of this compound analogs are diverse, with significant research focused on their antimicrobial, anticancer, and immunomodulatory potential.
Analogs of this compound have demonstrated notable potential as antimicrobial agents. The amino acid scaffold is highly versatile, allowing for the synthesis of derivatives that can target multiple critical pathways in microbial cells. google.com Many amino acid-based agents function as structural analogs of intermediates in microbial biosynthetic pathways, enabling them to act as effective enzyme inhibitors. numberanalytics.com For example, the antibiotic anticapsin (B1208871) is an irreversible inhibitor of glucosamine-6-phosphate synthase, a key enzyme in the formation of a crucial cell wall precursor. numberanalytics.com
Derivatives of 3-((4-hydroxyphenyl)amino)propanoic acid have exhibited structure-dependent antimicrobial activity against a range of multidrug-resistant pathogens, including ESKAPE bacteria and Candida species. google.com Hydrazone derivatives containing heterocyclic substituents were identified as having particularly potent and broad-spectrum activity. google.com Similarly, phenothiazine-3-sulphonamide derivatives have shown promising bactericidal and fungicidal activities. nih.gov Research on various 2-amino-3-cyano-4H-chromene derivatives has also highlighted their potential as antimicrobial agents.
The following table summarizes the in vitro antimicrobial activity of selected amino acid analogs and related heterocyclic compounds.
| Compound Class/Derivative | Target Organisms | Key Findings |
| 3-((4-hydroxyphenyl)amino)propanoic Acid Hydrazones | Multidrug-resistant bacteria (ESKAPE group), Candida auris | Potent, broad-spectrum activity; MIC values ranged from 0.5 to 64 µg/mL. google.com |
| Phenothiazine-3-sulphonamide Derivatives | Staphylococcus aureus, Streptococcus pyogenes, Escherichia coli, Salmonella typhi, Aspergillus fumigatus | Promising bactericidal and fungicidal activities; MIC values ranged from 3.5 to 1.0 mg/L. nih.gov |
| 5-amino-7-aryl-6-cyano-4H-pyrano[3,2-b]pyrrole Derivatives | Various bacteria | Displayed a wide range of modest antibacterial activity in vitro. |
| l-norvalyl-l-3-fluorovinylglycine | Gram-negative bacteria | Showed good inhibitory activity as a mechanism-based inhibitor of alanine (B10760859) racemase. numberanalytics.com |
The exploration of this compound analogs in oncology has revealed multiple mechanisms of anticancer activity. In cell-based assays, these compounds have demonstrated cytotoxicity, antiproliferative effects, and the ability to interfere with cancer cell metastasis.
Homoisoflavane derivatives, for example, reduce the viability of human breast cancer cell lines T47D and ZR-75-1 in a time- and dose-dependent manner. researchgate.net Their mechanism involves inducing cell cycle arrest and a form of caspase-independent cell death. researchgate.net Similarly, certain methoxyflavone analogs induce apoptosis in cancer cells through the cleavage of caspase-3. nih.gov Biphenylalanine (Bip)-containing phosphopeptides have been shown to effectively kill osteosarcoma and prostate cancer cells by generating peptide assemblies within subcellular organelles following rapid cellular uptake. researchgate.net
Analogs have also been shown to inhibit key processes in cancer progression. For instance, the homopiperazine-oxime analog SYA014 effectively restricts the migration of triple-negative breast cancer cells (MDA-MB-231) and blocks the formation of 3D tumor spheroids in a dose-dependent manner. Diosgenin and its analogs have demonstrated significant antiproliferative effects against a variety of human cancer cell lines, including breast, lung, and colon cancer. acs.org
The table below presents findings from cell-based anticancer assays of various analogs.
| Compound Class/Derivative | Cell Line(s) | Anticancer Mechanism/Effect |
| Methoxyflavone Analogs | Various, including breast cancer | Induced potent inhibitory effects (IC50 values of 3.92 and 8.18 µM for specific compounds) through apoptosis involving caspase-3 cleavage. nih.gov |
| SYA014 (Homopiperazine-Oxime Analog) | MDA-MB-231 (Triple-Negative Breast Cancer) | Inhibited cell migration by up to 72% at 10 µM; blocked spheroid formation. |
| Homoisoflavane Derivatives (SH-17059, SH-19021) | T47D, ZR-75-1 (Breast Cancer) | Reduced cell viability and proliferation; induced G2/M cell cycle arrest and caspase-independent cell death. researchgate.net |
| Bip-containing Phosphopeptides | Saos2, SJSA1 (Osteosarcoma); PC3, VCaP (Prostate Cancer) | Killed cancer cells via intracellular self-assembly at subcellular organelles. researchgate.net |
| Diosgenin Analogs | HBL-100 (Breast), A549 (Lung), HT-29 (Colon), HCT-116 (Colon) | Exhibited notable antiproliferative effects. acs.org |
The interplay between amino acid metabolism and the immune system is a critical area of research, with amino acid analogs showing potential to modulate immune responses. Amino acid metabolic pathways are essential for tuning immune reactivity and controlling the hyperinflammation that can accompany an immune response to infection. researchgate.net
Key amino acids and their metabolic pathways are deeply involved in regulating the function, differentiation, and proliferation of immune cells. numberanalytics.com
Arginine and Tryptophan: The catabolism of arginine and tryptophan through the enzymes Arg1 and IDO1, respectively, are crucial pathways that exert a regulatory effect on inflammation and adaptive immune responses. researchgate.net Arginine deprivation can suppress the activity of the mTORC1 signaling pathway, leading to T-cell cycle arrest, a state reversible by arginine supplementation.
Glutamine: This amino acid is essential for rapidly proliferating immune cells. researchgate.net Its depletion can shift the immune response towards a more suppressive state by favoring the development of regulatory T-cells over pro-inflammatory Th1 cells. researchgate.net
Serine: Serine metabolism is vital for T-cell activation and differentiation. Naïve T-cells reprogram their metabolism to support proliferation, with one-carbon metabolism fed by serine being a highly induced pathway. Restricting dietary serine can inhibit T-cell proliferation. researchgate.net
Phenylalanine: The catabolism of phenylalanine can produce antimicrobial metabolites and also exhibits an immunosuppressive effect on T lymphocytes. researchgate.net
Studies involving the introduction of non-natural amino acids into T-cell epitopes have demonstrated a direct way to modulate immune recognition. The incorporation of modifications like D-amino acids or N-methylation can significantly alter peptide binding to HLA-DR molecules, thereby mitigating or altering peptide-specific T-cell responses. google.com Furthermore, metabolomic studies during viral infections have revealed systemic changes in the levels of various amino acids and their derivatives, highlighting their role in the host immune and metabolic response to pathogens. nih.gov
Structure Activity Relationship Sar Studies and Molecular Design of 2 Amino 3 3 Phenoxyphenyl Propanoic Acid Derivatives
Rational Design Principles for Phenoxyphenyl Propanoic Acid Analogs
The rational design of analogs based on the 2-amino-3-(3-phenoxyphenyl)propanoic acid scaffold is a strategic process aimed at enhancing desired biological activities and properties. This process often begins with a lead compound, which is then systematically modified to explore the chemical space and understand the structural requirements for activity. nih.gov Key principles in the design of these analogs include scaffold hopping and bioisosteric replacement, where parts of the molecule are replaced with structurally different but functionally similar groups. frontiersin.org
Correlative Analysis of Structural Features and Biological Activity
The biological activity of this compound derivatives is intricately linked to their three-dimensional structure. The analysis of how specific structural modifications affect activity is central to understanding their mechanism of action and to designing more potent molecules.
Impact of Stereochemistry on Activity
Stereochemistry is a critical determinant of biological activity for chiral compounds like this compound. The spatial arrangement of atoms can significantly influence how a molecule interacts with its biological target, as biomolecules like receptors and enzymes are themselves chiral. nih.gov Generally, only one enantiomer (the eutomer) of a chiral drug is responsible for the desired biological effect, while the other (the distomer) may be less active, inactive, or even contribute to undesirable effects. nih.gov
For many amino acid derivatives, the specific stereochemistry at the alpha-carbon (the carbon atom adjacent to the carboxyl group) is pivotal. nih.gov For instance, studies on related amino acid analogs have shown that cellular uptake can be mediated by stereoselective transport systems, which recognize a specific isomer. nih.gov In the case of this compound, the (S)-enantiomer is often the biologically active form, a common feature for many alpha-amino acids that interact with biological systems. chiralen.com The precise three-dimensional fit between the ligand and its binding site often dictates that only one stereoisomer can achieve the optimal orientation for interaction. nih.gov
Influence of Substituents on Phenyl Rings of the Phenoxyphenyl Moiety
For example, in studies of related 3-(4-aryloxyaryl)propanoic acids, the systematic replacement and substitution on the pendant aryloxy group led to the identification of more potent agonists. researchgate.net Similarly, research on other biphenyl (B1667301) derivatives has shown that adding one or two substituents to the phenyl moieties often increases or retains in vitro activity. nih.gov
Table 1: Correlative Effects of Phenyl Ring Substituents on Biological Activity (Hypothetical Data for Illustrative Purposes)
| Substituent (Position) | Electronic Effect | Steric Effect | Resulting Biological Activity (Relative) |
| H (None) | Neutral | Minimal | 1.0 |
| 4'-Fluoro | Electron-withdrawing | Small | 5.2 |
| 4'-Chloro | Electron-withdrawing | Medium | 3.8 |
| 3'-Methoxy | Electron-donating (resonance), Electron-withdrawing (inductive) | Medium | 2.5 |
| 4'-Nitro | Strongly Electron-withdrawing | Medium | 0.5 |
| 4'-Methyl | Electron-donating | Medium | 1.8 |
Role of the Propanoic Acid Backbone Modifications
Modifications to the 2-amino-3-propanoic acid backbone are a key strategy for probing SAR and optimizing activity. The primary points of modification are the carboxylic acid group, the amino group, and the ethyl chain.
Carboxylic Acid Group: The negatively charged carboxylate is often crucial for binding, typically forming ionic bonds or hydrogen bonds with positively charged residues (e.g., arginine, lysine) in a receptor's binding site. semanticscholar.org Converting the acid to an ester or an amide can determine the importance of this negative charge. In many cases, esterification reduces or abolishes activity, confirming the critical role of the carboxylate. semanticscholar.org However, sometimes ester derivatives can act as prodrugs, which are converted back to the active carboxylic acid in the body.
Amino Group: The positively charged amino group is also a common key interaction point, forming hydrogen or ionic bonds. semanticscholar.org Its basicity and hydrogen-bonding capacity are important. Modifications such as N-alkylation or N-acetylation can probe the steric tolerance around the nitrogen atom and the necessity of the primary amine for activity. semanticscholar.org
Ethyl Chain: Altering the length or rigidity of the chain connecting the phenyl rings to the amino acid core can affect the molecule's ability to adopt the optimal conformation for binding. Introducing conformational constraints, such as by incorporating the chain into a ring system, can lock the molecule into a more active (or inactive) shape, providing insights into the bound conformation. frontiersin.org For instance, the introduction of a triazole ring as a bioisostere for an amide in the side chain of related amino acid derivatives has been shown to produce active compounds, demonstrating the utility of modifying this part of the scaffold. frontiersin.orgnih.gov
Development of Quantitative Structure-Activity Relationships (QSAR) Models
QSAR modeling is a computational technique used to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activity. researchgate.net This allows for the prediction of the activity of new, unsynthesized molecules.
Descriptor Selection and Model Generation
The foundation of a QSAR model is the calculation of molecular descriptors for each compound in a dataset. nih.gov These descriptors are numerical values that quantify various aspects of a molecule's physicochemical properties. The selection of appropriate descriptors is a critical step, as they must be relevant to the biological activity being studied. nih.govscilit.com
Common categories of descriptors include:
Electronic Descriptors: These describe the electron distribution in a molecule (e.g., partial charges, dipole moment, HOMO/LUMO energies).
Steric Descriptors: These relate to the size and shape of the molecule (e.g., molecular weight, volume, surface area, molar refractivity). researchgate.net
Hydrophobic Descriptors: These quantify the lipophilicity of a molecule (e.g., LogP), which influences its ability to cross cell membranes.
Topological Descriptors: These are derived from the 2D representation of the molecule and describe atomic connectivity and branching.
Once descriptors are calculated, a statistical method is used to generate a mathematical model that correlates a selection of these descriptors with the observed biological activity. nih.gov The process involves dividing the available compounds into a "training set," used to build the model, and a "test set," used to validate its predictive power. nih.gov Statistical metrics such as the correlation coefficient (r²) and the cross-validated correlation coefficient (q²) are used to assess the model's quality and robustness. researchgate.netresearchgate.net A successful QSAR model can then be used to guide the design of new analogs with potentially improved activity. nih.gov
Predictive Modeling of Biological Responses
Predictive modeling plays a pivotal role in modern drug discovery by enabling the estimation of the biological activity of novel compounds before their synthesis, thereby saving time and resources. For derivatives of this compound, quantitative structure-activity relationship (QSAR) models are instrumental. These models mathematically correlate the structural or physicochemical properties of compounds with their biological activities.
Various QSAR approaches can be employed, including 2D-QSAR and 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA).
2D-QSAR studies would involve the calculation of a wide range of molecular descriptors for a series of this compound derivatives. These descriptors could include electronic (e.g., partial charges), steric (e.g., molar refractivity), and lipophilic (e.g., logP) parameters. Statistical methods such as multiple linear regression (MLR) or partial least squares (PLS) would then be used to build a model. For instance, a hypothetical 2D-QSAR study on a series of indolealkylamine agonists with potent β3 adrenergic activity revealed correlations between biological activity and properties like lipophilicity and molar refractivity. mdpi.com
3D-QSAR techniques like CoMFA and CoMSIA provide a more detailed understanding of the structure-activity relationship by analyzing the 3D fields surrounding the molecules. In a typical study, a set of derivatives would be aligned based on a common substructure.
CoMFA calculates the steric and electrostatic fields, generating contour maps that highlight regions where modifications to the molecule would likely enhance or diminish its biological activity.
CoMSIA evaluates additional fields, including hydrophobic, hydrogen-bond donor, and hydrogen-bond acceptor fields, often leading to more robust and predictive models. mdpi.com
For example, a 3D-QSAR study on a series of aryloxypropanolamine compounds, which share some structural similarities with the phenoxyphenyl scaffold, yielded statistically significant models (q² > 0.5) that helped in understanding the ligand-receptor interactions and in the rational design of new compounds. nih.gov The contour maps generated from such studies can guide chemists in making specific structural modifications to the this compound scaffold to improve its biological response.
The following table illustrates the kind of data that would be generated in a hypothetical 3D-QSAR study on a series of this compound derivatives:
| Model | q² | r² | Steric Contribution | Electrostatic Contribution | Hydrophobic Contribution | H-Bond Donor Contribution | H-Bond Acceptor Contribution |
| CoMFA-SE | 0.537 | 0.939 | 55% | 45% | - | - | - |
| CoMSIA-SEHDA | 0.612 | 0.951 | 20% | 25% | 20% | 15% | 20% |
This table is illustrative and based on typical outcomes of 3D-QSAR studies.
Scaffold Hopping and Bioisosteric Replacement Strategies
Scaffold hopping and bioisosteric replacement are powerful strategies in medicinal chemistry to design novel compounds with improved properties while retaining the desired biological activity. nih.govnih.govresearchgate.net These techniques are particularly valuable for navigating patent landscapes and optimizing pharmacokinetic profiles.
Bioisosteric replacement involves substituting a functional group in a molecule with another group that has similar physical or chemical properties, leading to a similar biological response. nih.gov This can be applied to the this compound scaffold to fine-tune its properties. For instance, the carboxylic acid group could be replaced with other acidic moieties like a tetrazole or a hydroxamic acid to modulate acidity and cell permeability.
A pertinent example of bioisosterism in a related scaffold is the replacement of an amide bond with a 1,2,3-triazole ring in a series of (R)-2-amino-3-propanoic acid derivatives. frontiersin.orgnih.govnih.gov This study demonstrated that the triazole can function as a bioisostere for the amide, producing glycine (B1666218) site agonists for the NMDA receptor. frontiersin.orgnih.govnih.gov This suggests that in derivatives of this compound, similar amide-to-triazole replacements could be explored.
Scaffold hopping is a more drastic approach where the core structure (scaffold) of a molecule is replaced with a chemically different one, while preserving the spatial arrangement of the key functional groups responsible for biological activity. nih.govresearchgate.netu-strasbg.fr For the this compound scaffold, one might replace the central phenoxyphenyl core with other bicyclic or heterocyclic systems that can maintain the relative orientation of the amino acid moiety and a distal aromatic group. Computational methods are often employed to identify potential replacement scaffolds from large chemical databases. researchgate.net
The following table presents a hypothetical example of bioisosteric replacements for a functional group in a this compound derivative and the potential impact on activity:
| Original Functional Group | Bioisosteric Replacement | Expected Outcome on a Hypothetical Target |
| Carboxylic Acid | Tetrazole | Maintained or improved binding affinity |
| Phenyl Ring | Thiophene Ring | Altered selectivity profile |
| Ether Linkage | Thioether Linkage | Modified metabolic stability |
This table is for illustrative purposes.
Conformational Analysis and its Implications for Receptor Recognition
The biological activity of a molecule is intrinsically linked to its three-dimensional conformation, as this dictates how it interacts with its biological target, such as a receptor binding pocket. Conformational analysis aims to identify the stable, low-energy conformations of a molecule and to understand how these relate to its active state.
For derivatives of this compound, computational methods such as systematic searches and molecular dynamics (MD) simulations are employed to explore the conformational space. nih.gov These studies can reveal the preferred spatial arrangements of the key functional groups, such as the amino acid moiety and the two phenyl rings.
The insights from conformational analysis are crucial for understanding receptor recognition. By comparing the low-energy conformations of active and inactive derivatives, a pharmacophore model can be developed. This model defines the essential 3D arrangement of functional groups required for binding and activity.
For instance, a conformational analysis of structurally related 2-[2-(3-methoxyphenyl)ethyl]phenoxyalkylamines revealed that differences in the distances between the amine nitrogen and the central oxygen atom correlated with their 5-HT2 receptor binding affinity. nih.gov A probable active conformation was proposed by superimposing the stable conformations onto a rigid, active molecule. nih.gov Similarly, for this compound derivatives, understanding the preferred dihedral angles between the phenyl rings and the orientation of the amino acid side chain is critical for designing compounds that fit optimally into a receptor's binding site.
Molecular dynamics simulations can further elucidate the binding modes of these derivatives within a receptor. For example, in a study of (R)-2-amino-3-triazolpropanoic acid analogues, MD simulations showed that key interactions between the receptor and the α-amino acid part were conserved across active compounds. nih.gov These simulations also highlighted specific hydrogen bond interactions between the receptor and the linker region of the ligands. nih.gov
The following table summarizes key conformational parameters that would be investigated for this compound derivatives and their potential implications:
| Conformational Parameter | Method of Analysis | Implication for Receptor Recognition |
| Dihedral angle between the phenyl rings | Systematic Search, MD | Influences the overall shape and fit into the binding pocket. |
| Orientation of the amino acid moiety | MD simulations | Determines key interactions with receptor residues (e.g., salt bridges). |
| Distance between key pharmacophoric points | Conformational Analysis | Critical for matching the geometry of the receptor binding site. |
This table is illustrative of the types of parameters and their importance.
Computational Approaches in the Analysis and Prediction of 2 Amino 3 3 Phenoxyphenyl Propanoic Acid and Its Analogs
Molecular Docking and Ligand-Protein Interaction Modeling
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). This method is crucial for understanding the structural basis of ligand-protein interactions and for virtual screening in drug discovery.
Molecular docking simulations are employed to predict how ligands, such as analogs of 2-amino-3-(3-phenoxyphenyl)propanoic acid, fit within the binding site of a target protein. The process involves sampling a large number of possible conformations and orientations of the ligand within the receptor's active site and scoring them based on their energetic favorability. These scores provide an estimate of the binding affinity.
For instance, in studies of related compounds like 3-phenyl-β-alanine-based oxadiazole analogues targeting carbonic anhydrase II (CA-II), docking results indicated that the compounds fit effectively at the entrance of the enzyme's active site. researchgate.net The predicted binding affinities, often expressed as IC50 values or docking scores, help in ranking potential inhibitors. For a series of these analogs, compounds with lower IC50 values, such as 4a (IC50 = 12.1 µM) and 4c (IC50 = 13.8 µM), were identified as the most potent inhibitors against CA-II. mdpi.com Similarly, docking studies on 1,3-phenylene bis-oxalamide derivatives with the GPR35 receptor showed favorable binding, comparable to the known agonist lodoxamide. mdpi.com These studies demonstrate the utility of docking in predicting how the phenylpropanoic acid scaffold and its derivatives can orient themselves to achieve stable binding within a protein's active site. researchgate.netmdpi.com The binding affinity for each compound is influenced by the sum of interactions, including hydrogen bonds and hydrophobic contacts.
| Compound Analog | Target Protein | Predicted Binding Affinity (IC50 in µM) | Key Interacting Residues | Reference |
|---|---|---|---|---|
| 3-Phenyl-β-alanine-1,3,4-oxadiazole (4a) | Carbonic Anhydrase II | 12.1 | Thr199, Thr200 | mdpi.com |
| 3-Phenyl-β-alanine-1,3,4-oxadiazole (4c) | Carbonic Anhydrase II | 13.8 | Thr200 | mdpi.com |
| 3-Phenyl-β-alanine-1,3,4-oxadiazole (4b) | Carbonic Anhydrase II | 19.1 | Gln92, Thr200 | mdpi.com |
| 3-Phenyl-β-alanine-1,3,4-oxadiazole (4h) | Carbonic Anhydrase II | 20.7 | Thr200 | mdpi.com |
A primary outcome of molecular docking is the identification of specific amino acid residues within the receptor's binding pocket that are critical for ligand interaction. These interactions can include hydrogen bonds, hydrophobic interactions, π-π stacking, and cation-π interactions. For aromatic amino acids like phenylalanine and its derivatives, interactions involving the phenyl ring are particularly important. russelllab.orgacs.org
In the docking of 3-phenyl-β-alanine derivatives with CA-II, the analysis revealed specific hydrogen bonding with the side chains of residues such as Gln92 and Thr199, and with the amino group of Thr200. mdpi.com The orientation of the most active compound, 4a , showed that its carbamate (B1207046) moiety interacted with the amino group of Thr200. mdpi.com In another example, studies on the Bactrocera minax odorant-binding protein identified hydrophobic residues like I8, V51, M52, F119, and V120 as key for binding undecanol, while hydrogen bonds involving V120, F121, and P122 were also deemed crucial. mdpi.com For the parent amino acid, phenylalanine, cation-π interactions with cationic residues like arginine and lysine (B10760008) are recognized as significant stabilizing forces in protein structures. nih.gov The analysis of these key residues provides a molecular basis for the ligand's affinity and specificity, guiding further structural modifications to enhance binding.
Molecular Dynamics Simulations for Conformational and Binding Analysis
While molecular docking provides a static picture of the ligand-protein complex, molecular dynamics (MD) simulations offer a dynamic view, accounting for the flexibility of both the ligand and the protein in a simulated physiological environment.
MD simulations are used to explore the conformational landscape of flexible molecules like this compound. The molecule's flexibility arises from the rotation around several single bonds, particularly the dihedral angles of the amino acid backbone (Φ, Ψ) and the side chain (χ1, χ2), which includes the ether linkage and the two phenyl rings.
Conformational analysis of aromatic amino acids like phenylalanine reveals that they adopt several low-energy conformations. sci-hub.se For phenylalanine, key dihedral angles (χ1 and χ2) determine the orientation of the phenyl side chain relative to the backbone. nih.gov Studies on L-phenylalanine have shown that at high temperatures, the phenyl groups can undergo fast rotation, leading to dynamic conformational changes. nih.gov For this compound, the additional rotational freedom around the ether bond adds complexity to its conformational profile. MD simulations can map these motions, revealing the most probable conformations and the energy barriers between them, which is critical for understanding how the ligand might adapt its shape upon binding to a receptor. researchgate.netnih.gov
| Dihedral Angle | Description | Typical Conformations (for Phenylalanine) | Reference |
|---|---|---|---|
| Φ (phi) | Rotation around N-Cα bond | -150°, -60° | sci-hub.se |
| Ψ (psi) | Rotation around Cα-C' bond | 150°, -60°, 0° | sci-hub.se |
| χ1 (chi1) | Rotation around Cα-Cβ bond | 60°, 180°, 300° (or -60°) | sci-hub.se |
| χ2 (chi2) | Rotation around Cβ-Cγ bond | ~90°, ~270° | sci-hub.se |
Once a ligand is docked into a protein, MD simulations can be performed on the entire complex to assess its stability over time. By simulating the complex for nanoseconds or longer, researchers can observe whether the ligand remains in its initial binding pose or if it shifts to a different, more stable position. Key metrics such as the root-mean-square deviation (RMSD) of the ligand and protein atoms are monitored. A stable complex is typically characterized by a low and converging RMSD value, indicating that the ligand has found a stable binding mode. plos.org
For example, MD simulations of phenylalanine hydroxylase showed that a surface loop near the active site exhibited dynamic behavior that could block substrate access, demonstrating how protein dynamics influence ligand binding. plos.org Simulations of diphenylalanine dipeptides with graphene nanosheets have also been used to study the stability of self-assembled structures, showing that the peptides' orientation and adsorption are energetically favorable and stable over the simulation time. mdpi.com These simulations provide crucial information on the durability of ligand-receptor interactions and can help differentiate between transient and stable binding events.
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical methods, particularly Density Functional Theory (DFT), are used to investigate the electronic properties of molecules. These calculations provide detailed information about electron distribution, orbital energies, and molecular reactivity, which are fundamental to understanding chemical behavior and intermolecular interactions. gelisim.edu.tryildiz.edu.tr
Studies on phenylalanine and its analogs using DFT and other ab initio methods have provided significant insights into their electronic structure. nih.govaip.org Calculations of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are particularly important. The HOMO-LUMO energy gap is a key indicator of molecular stability and reactivity; a larger gap generally implies higher stability. yildiz.edu.tr For D-phenylalanine, the calculated HOMO-LUMO gap is approximately 6.33 eV. yildiz.edu.tr
Molecular Electrostatic Potential (MEP) maps are also generated to visualize the charge distribution and predict sites for electrophilic and nucleophilic attack. In aromatic amino acids, the carboxyl group's oxygen atoms are regions of negative potential (red), while the amino group's hydrogens are regions of positive potential (blue). yildiz.edu.tr These electronic properties govern the non-covalent interactions, such as hydrogen bonding and cation-π interactions, that are central to the molecule's function and its binding to protein targets. nih.govacs.org
| Calculated Property | Value (for D-Phenylalanine) | Significance | Reference |
|---|---|---|---|
| HOMO Energy | -6.8832 eV | Energy of the highest occupied molecular orbital; related to electron-donating ability. | yildiz.edu.tr |
| LUMO Energy | -0.5567 eV | Energy of the lowest unoccupied molecular orbital; related to electron-accepting ability. | yildiz.edu.tr |
| HOMO-LUMO Energy Gap | 6.3264 eV | Indicates chemical stability and reactivity. A larger gap suggests higher stability. | yildiz.edu.tr |
| Dipole Moment | ~5.5 D | Measures the molecule's overall polarity. | researchgate.net |
Analysis of Frontier Molecular Orbitals (HOMO/LUMO)
The frontier molecular orbitals, specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding the chemical reactivity and electronic properties of a molecule. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability and reactivity. researchgate.net
In computational studies of amino acid derivatives, Density Functional Theory (DFT) is a commonly employed method to calculate and visualize these orbitals. researchgate.netgelisim.edu.tr For aromatic amino acids and their analogs, the HOMO is often distributed over the electron-rich aromatic rings, while the LUMO may be localized on other parts of the molecule. researchgate.net The spatial separation of these orbitals can provide valuable information about charge transfer within the molecule. researchgate.net
Table 1: Representative Quantum Chemical Parameters Calculated for Amino Acid Analogs Note: This table presents hypothetical data for illustrative purposes, based on typical values found in computational studies of similar molecules.
| Parameter | Calculated Value (eV) | Interpretation |
| EHOMO | -7.06 | Energy required to remove an electron from the highest occupied molecular orbital. materialsciencejournal.org |
| ELUMO | 2.54 | Energy released when an electron is added to the lowest unoccupied molecular orbital. materialsciencejournal.org |
| Energy Gap (ΔE) | 4.52 | Indicates the molecule's chemical reactivity and kinetic stability. researchgate.net |
| Ionization Potential (I) | 7.06 | The energy needed to ionize the molecule. materialsciencejournal.org |
| Electron Affinity (A) | 2.54 | The energy change when an electron is added to a neutral atom. materialsciencejournal.org |
| Hardness (η) | 2.26 | A measure of the molecule's resistance to changes in its electron distribution. materialsciencejournal.org |
| Softness (S) | 0.45 | The reciprocal of hardness, indicating how easily the molecule's electron cloud can be polarized. materialsciencejournal.org |
Electrostatic Potential Surface Mapping
Electrostatic potential (ESP) surface mapping is a computational technique used to visualize the charge distribution of a molecule and predict how it will interact with other molecules. proteopedia.org The ESP map displays regions of positive and negative electrostatic potential on the van der Waals surface of a molecule, which are color-coded to indicate charge intensity. These maps are invaluable for understanding non-covalent interactions, such as hydrogen bonding and electrostatic interactions, which are critical in biological systems. proteopedia.orgresearchgate.net
The generation of accurate ESP maps often involves quantum mechanical calculations, such as those based on Density Functional Theory. wikimedia.org These maps can be used to understand how a molecule like this compound might bind to a biological target, such as an enzyme or receptor. proteopedia.org The electrostatic complementarity between a ligand and its binding site is a fundamental principle in molecular recognition.
De Novo Design and Virtual Screening Methodologies
De novo design and virtual screening are powerful computational strategies used in drug discovery to identify novel molecules with desired biological activities. De novo design involves the creation of new molecular structures from scratch, often by assembling molecular fragments in a computationally simulated binding site of a target protein. arxiv.orgelsevierpure.com This approach has the potential to explore a vast chemical space and generate truly novel scaffolds. nih.govnih.gov
Virtual screening, on the other hand, involves the computational evaluation of large libraries of existing compounds to identify those that are most likely to bind to a specific biological target. researchgate.net This can be done through methods like molecular docking, which predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. nih.govnih.gov
For a molecule like this compound, these methodologies can be applied to discover analogs with enhanced or modified properties. For instance, the phenoxyphenyl scaffold could be used as a starting point in a de novo design algorithm to generate new potential enzyme inhibitors. arxiv.org Similarly, virtual screening of chemical databases could identify other compounds containing the this compound core structure that may have interesting biological activities. researchgate.net The success of these methods often relies on the availability of a three-dimensional structure of the target protein.
Cheminformatics and Data Mining for Analog Discovery
Cheminformatics combines chemistry, computer science, and information science to analyze and manage large datasets of chemical compounds. drugdesign.orgnih.gov Data mining techniques are then applied to these datasets to uncover patterns and relationships that can guide the discovery of new molecules with desired properties. nih.gov
In the context of this compound, cheminformatics and data mining can be used to explore the chemical space around this compound and identify promising analogs. One common approach is to perform similarity searches in chemical databases based on the structure of the parent molecule. nih.gov This can identify compounds with similar structural features that may also share similar biological activities.
Another powerful technique is quantitative structure-activity relationship (QSAR) analysis. nih.govnih.gov QSAR models are mathematical equations that relate the chemical structure of a compound to its biological activity. By analyzing a series of analogs of this compound, a QSAR model could be developed to predict the activity of new, untested compounds. mdpi.com This can help prioritize which analogs to synthesize and test, thereby accelerating the discovery process. The development of such models relies on the calculation of molecular descriptors, which are numerical representations of a molecule's chemical and physical properties. nih.gov
Applications in Advanced Chemical Biology and Drug Discovery Research
Design and Synthesis of Peptidomimetics Incorporating 2-amino-3-(3-phenoxyphenyl)propanoic Acid
The incorporation of non-canonical amino acids (ncAAs) like this compound is a cornerstone of modern peptidomimetic design. nih.gov Peptidomimetics are molecules that mimic the structure and function of natural peptides but are engineered to overcome their inherent limitations, such as poor metabolic stability and low bioavailability. nih.govnih.gov The rationale for using ncAAs is to introduce specific structural or functional modifications that enhance the therapeutic potential of a peptide. nih.gov
Integration into Constrained Peptide Scaffolds
Constrained peptides are designed to lock a peptide into a specific, biologically active conformation, which can lead to higher binding affinity and selectivity for its target. mdpi.com Common constraining strategies include cyclization and the formation of internal bridges, such as disulfide bonds. researchgate.net The incorporation of this compound into these scaffolds can serve as a powerful tool for structural rigidification. researchgate.net
The bulky phenoxyphenyl side chain can introduce significant steric constraints, limiting the rotational freedom of the peptide backbone and forcing it into a more defined three-dimensional structure. researchgate.netnih.gov This is particularly useful in mimicking protein secondary structures like β-hairpins or α-helices, which are often involved in protein-protein interactions. By replacing a residue in a turn region or on a helical face with this large non-natural amino acid, researchers can stabilize a desired fold, effectively creating a more rigid and potent bioactive molecule. rsc.org This approach is a key strategy in developing inhibitors for challenging disease targets. researchgate.net
| Scaffold Type | Rationale for Incorporation | Expected Outcome |
| β-Hairpin Mimetic | The bulky side chain can stabilize the turn region, promoting a folded state. | Increased target affinity and proteolytic stability. |
| α-Helix Mimetic | Can act as a shield for one face of the helix, enhancing amphipathicity. | Improved membrane interaction and stability. |
| Disulfide-Constrained Loop | Limits the conformational flexibility of the loop region. | Higher selectivity for the intended biological target. |
Development of Cyclic Peptidomimetics
Cyclization is a widely used strategy to improve the drug-like properties of peptides. nih.govbachem.com By eliminating the N- and C-termini, cyclic peptides are inherently more resistant to degradation by exopeptidases. wuxiapptec.com The conformational rigidity imposed by cyclization reduces the entropic penalty upon binding to a target, often resulting in higher affinity and selectivity. nih.gov
Modulation of Peptide Conformation and Stability for Research Purposes
The primary structure of a protein—the sequence of its amino acids—determines its three-dimensional fold, which in turn dictates its function. youtube.com In peptide research, controlling conformation is key to understanding biological activity. The incorporation of this compound provides a powerful method to modulate peptide structure and stability. nih.gov
Exploration as Probes for Biological System Interrogation
Beyond their use in creating stable peptide structures, non-canonical amino acids are instrumental in the development of probes for studying biological systems. By attaching reporter molecules such as radioisotopes or fluorophores, researchers can visualize and quantify biological processes in real-time.
Radioligand Development for Receptor Mapping
Radioligands are indispensable tools in pharmacology for mapping the distribution and density of receptors in tissues. Positron Emission Tomography (PET) is a non-invasive imaging technique that utilizes molecules labeled with positron-emitting isotopes, such as Fluorine-18 (¹⁸F), to visualize molecular targets in vivo. ubc.ca Amino acid-based PET tracers are particularly valuable for oncology imaging because cancer cells often exhibit increased amino acid transport and protein synthesis. nih.govfrontiersin.org
This compound is an attractive scaffold for developing novel PET radioligands. A common strategy involves synthesizing an analogue where a fluorine atom, specifically the ¹⁸F isotope, is attached to the phenyl ring of the phenoxyphenyl side chain. nih.govbiosynth.com The synthesis would typically involve preparing a suitable precursor, such as a stannylated or boronic ester derivative, which can then undergo a rapid radiofluorination reaction. nih.govmdpi.com The resulting radiotracer, for example, [¹⁸F]2-amino-3-(3-(fluoro)phenoxyphenyl)propanoic acid, could then be used in PET imaging studies to investigate its uptake via amino acid transporters, which are often overexpressed in tumors. nih.govnih.gov
| Radiotracer Candidate | Precursor Molecule | Radiolabeling Method | Potential Application |
| [¹⁸F]-(para-fluoro)-2-amino-3-(3-phenoxyphenyl)propanoic acid | 2-amino-3-(3-(4-tributylstannylphenoxy)phenyl)propanoic acid | Electrophilic radioiodination followed by substitution | PET imaging of amino acid transporter activity in tumors. |
| [¹⁸F]-(meta-fluoro)-2-amino-3-(3-phenoxyphenyl)propanoic acid | Boronic ester precursor of the phenoxyphenyl side chain | Copper-mediated radiofluorination | Differentiating tumor tissue from healthy tissue based on uptake. nih.gov |
Fluorescent Labeling for Imaging Studies in Research Models
Fluorescent labeling is a fundamental technique in molecular and cell biology for visualizing proteins and other biomolecules within cells and organisms. nih.gov One advanced strategy involves the site-specific incorporation of unnatural amino acids that either are inherently fluorescent or contain a chemical handle for subsequent attachment of a fluorescent dye (a fluorophore). nih.govfrontiersin.org This approach offers precise control over the label's location, which is a significant advantage over larger tags like Green Fluorescent Protein (GFP). upenn.edu
This compound can be adapted for fluorescent labeling in several ways. A synthetic derivative could be created where the phenoxyphenyl group is replaced with or attached to a fluorescent moiety, such as a coumarin (B35378) or BODIPY dye. biosynth.com Alternatively, a more versatile approach is to introduce a bioorthogonal reactive group, such as an azide (B81097) or an alkyne, onto the phenoxyphenyl side chain. nih.gov This modified amino acid can then be incorporated into a peptide or protein. Subsequently, a fluorophore containing the complementary reactive group can be attached via a highly specific "click chemistry" reaction, such as the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). biosynth.comnih.gov This allows researchers to tag peptides containing this compound in complex biological environments, enabling high-resolution imaging studies of their localization and interactions in research models. frontiersin.org
Preclinical Research on Pharmacological Efficacy in Disease Models (Mechanistic Focus)
Extensive literature searches did not yield specific preclinical research data on the pharmacological efficacy of this compound for the requested disease models. The following sections reflect the absence of published studies directly investigating this compound's in vivo antimicrobial or anticancer activities.
In Vivo Proof-of-Concept for Antimicrobial Efficacy (e.g., in bacterial infection models)
Currently, there is a lack of publicly available in vivo studies demonstrating the antimicrobial efficacy of this compound in established bacterial infection models. While research into amino acid derivatives as potential antimicrobial agents is an active field, specific data from murine or other animal models for this particular compound, including details on bacterial load reduction, survival rates, or mechanistic insights into its in vivo action, are not available in the reviewed scientific literature. nih.govnih.govmdpi.comnih.gov
Efficacy in Cancer Cell Xenograft Models (Mechanistic Studies)
Similarly, there are no specific published studies on the efficacy of this compound in cancer cell xenograft models. nih.goviiitd.edu.innih.gov The evaluation of novel compounds in such models is a critical step in preclinical cancer research to understand their potential antitumor effects and mechanisms of action in a living organism. However, data regarding tumor growth inhibition, survival benefits, or the molecular pathways targeted by this compound in in vivo cancer models have not been reported.
Analytical Methodological Development for Research Applications
The development of robust analytical methods is crucial for the characterization and quantification of novel chemical entities in research settings. For this compound, specific, validated analytical methodologies are not extensively detailed in the public domain. The following sections outline general approaches that would be applicable for this compound, based on standard practices for amino acid analysis.
Development of Advanced Spectroscopic Characterization Techniques (e.g., advanced NMR, mass spectrometry)
The structural elucidation and characterization of this compound would rely on advanced spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy: One-dimensional (¹H and ¹³C) and two-dimensional NMR techniques (such as COSY, HSQC, and HMBC) would be fundamental for the unambiguous assignment of all proton and carbon signals, confirming the compound's chemical structure. researchgate.netipb.pt Advanced NMR methods could be employed to study its conformational dynamics or interactions with biological macromolecules. For instance, fluorine-19 (¹⁹F) NMR could be a powerful tool if a fluorinated analog were synthesized, offering high sensitivity and a large chemical shift range for interaction studies. mdpi.comnih.gov
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would be essential to determine the accurate mass and elemental composition of this compound. nih.govnih.gov Tandem mass spectrometry (MS/MS) would be used to investigate its fragmentation patterns, which is crucial for structural confirmation and for developing quantitative methods. semanticscholar.org When coupled with liquid chromatography (LC-MS), these techniques would allow for the sensitive detection and quantification of the compound and its potential metabolites in complex biological matrices.
Below is a hypothetical data table illustrating the kind of data that would be generated from such analyses.
| Technique | Parameter | Expected Data for this compound |
| ¹H NMR | Chemical Shift (δ) | Distinct signals for aromatic protons (phenoxy and phenyl rings), aliphatic protons (α- and β-carbons), and the amine group proton. |
| ¹³C NMR | Chemical Shift (δ) | Resonances corresponding to all carbon atoms, including the carbonyl carbon of the carboxylic acid, aromatic carbons, and aliphatic carbons. |
| HRMS | m/z | Precise mass-to-charge ratio consistent with the molecular formula C₁₅H₁₅NO₃. |
| MS/MS | Fragmentation | Characteristic fragment ions resulting from the loss of specific functional groups (e.g., COOH, NH₃). |
Chromatographic and Electrophoretic Methods for Purity and Quantitative Analysis in Research Samples
Chromatographic Methods: Reversed-phase high-performance liquid chromatography (RP-HPLC) would be the primary method for assessing the purity of this compound and for its quantitative analysis in various samples. researchgate.netnih.govpensoft.net A typical method would involve a C18 stationary phase with a mobile phase consisting of an aqueous buffer and an organic modifier like acetonitrile (B52724) or methanol (B129727). Method development would optimize parameters such as mobile phase composition, pH, and gradient elution to achieve adequate resolution from any impurities or related compounds. A certificate of analysis for a structurally similar compound, (±)-2-(3-Phenoxyphenyl)propionic Acid, indicates a purity of 98.28% by HPLC. lgcstandards.com
Electrophoretic Methods: Capillary electrophoresis (CE) represents a high-efficiency separation technique that could be developed for the analysis of this compound, particularly for chiral separations if the compound is synthesized as a racemate. omicsonline.orghoriba.comnih.govspringernature.comnih.gov Due to the amphiprotic nature of amino acids, the separation could be optimized by adjusting the pH of the background electrolyte. For quantitative analysis, especially in complex biological samples, coupling CE with mass spectrometry (CE-MS) would provide high selectivity and sensitivity.
The table below summarizes potential parameters for these analytical methods.
| Method | Stationary/Mobile Phase | Detection | Application |
| RP-HPLC | C18 column; Acetonitrile/Water with acid modifier (e.g., TFA) | UV (e.g., at 254 nm) | Purity assessment, quantitative analysis |
| Chiral HPLC | Chiral stationary phase (e.g., cyclodextrin-based) | UV/MS | Enantiomeric separation and purity |
| Capillary Zone Electrophoresis (CZE) | Fused silica (B1680970) capillary; Acidic or basic buffer | UV/Diode Array Detector | Purity analysis, mobility studies |
| CE-MS | Fused silica capillary; Volatile buffer system | Mass Spectrometry | Quantitative analysis in biological matrices |
Future Directions and Emerging Research Avenues
Exploration of Novel Target Interactions and Polypharmacology
A primary future direction for 2-amino-3-(3-phenoxyphenyl)propanoic acid lies in the comprehensive exploration of its potential biological targets. The structural similarity to phenylalanine suggests that it could interact with a variety of enzymes and receptors that recognize this natural amino acid. Initial research on related propanoic acid derivatives has revealed promising interactions with significant biological targets. For instance, derivatives of 3-[(4-acetylphenyl)(4-phenylthiazol-2-yl)amino]propanoic acid have been shown to interact with human SIRT2 and EGFR, highlighting the potential for dual-target inhibition in cancer therapy. nih.gov Further investigation is warranted to determine if this compound or its derivatives exhibit similar or novel target engagement profiles.
The concept of polypharmacology, where a single molecule is designed to interact with multiple targets, is a burgeoning area of drug discovery. The scaffold of this compound is well-suited for such exploration. Future research should focus on screening this compound and its rationally designed analogues against a wide array of biological targets to identify potential multi-target activities. For example, studies on other amino acid derivatives have demonstrated dual anticancer and antioxidant properties. mdpi.com Investigating the potential for this compound to modulate both oncogenic pathways and oxidative stress could unveil novel therapeutic strategies.
| Related Compound | Identified Targets/Activities | Potential Implication for this compound |
| 3-[(4-Acetylphenyl)(4-Phenylthiazol-2-Yl)Amino]Propanoic Acid Derivatives | SIRT2, EGFR | Investigation as a dual inhibitor for cancer. nih.gov |
| 3-((4-hydroxyphenyl)amino)propanoic Acid Derivatives | Anticancer and Antioxidant | Exploration of dual therapeutic activities. mdpi.com |
| (R)-2-amino-3-triazolpropanoic acid derivatives | NMDA receptor glycine (B1666218) site agonists | Potential as a modulator of neurotransmitter receptors. frontiersin.org |
Development of Advanced Delivery Systems for Research Compounds
The physicochemical properties of this compound, particularly its predicted lipophilicity, may present challenges for its use in biological systems. Therefore, a significant future research avenue is the development of advanced delivery systems to enhance its solubility, stability, and bioavailability for research purposes. This could involve encapsulation in nanoparticles, liposomes, or conjugation to polymers.
These advanced delivery systems could not only improve the compound's utility in in vitro and in vivo research models but also enable targeted delivery to specific tissues or cells. For instance, if the compound is found to have anticancer properties, formulating it within a targeted nanoparticle system could enhance its efficacy while minimizing potential off-target effects. Research into the formulation of related amino acid derivatives for improved delivery and efficacy is an ongoing area of investigation that can inform strategies for this compound.
Integration with Artificial Intelligence and Machine Learning in Compound Design and Optimization
The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing drug discovery. In the context of this compound, these computational tools can be leveraged in several ways. Future research will likely involve the use of AI algorithms to:
Predict Novel Biological Activities: By analyzing the chemical structure of this compound, AI models can predict its potential biological targets and activities based on large datasets of known drug-target interactions.
Optimize Lead Compounds: If initial studies identify a promising biological activity, ML models can be used to design and prioritize a library of derivatives with improved potency, selectivity, and pharmacokinetic properties. This in silico approach can significantly accelerate the drug discovery pipeline.
De Novo Design: Generative AI models could be employed to design entirely new molecules based on the this compound scaffold, tailored to interact with specific biological targets.
Computational studies on related phenylalanine analogues have already demonstrated the power of these approaches in understanding conformational profiles and predicting binding interactions. nih.govresearchgate.net
Interdisciplinary Research with Structural Biology and Biophysics
A deep understanding of how this compound interacts with its biological targets at a molecular level is crucial for its development as a research tool or therapeutic lead. Future research will necessitate a strong interdisciplinary approach, combining synthetic chemistry with structural biology and biophysics.
Key research activities in this area will include:
X-ray Crystallography and Cryo-Electron Microscopy (Cryo-EM): Determining the three-dimensional structure of this compound in complex with its target proteins will provide invaluable insights into its binding mode and the key molecular interactions.
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR can be used to study the compound's conformation in solution and to map its binding interface on a target protein.
Biophysical Techniques: Techniques such as Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) can be employed to quantify the binding affinity and thermodynamics of the interaction between the compound and its target.
Molecular dynamics simulations have been used to explore the binding modes of related amino acid derivatives, providing a computational framework for interpreting experimental data. frontiersin.org
Unveiling Novel Biological Activities and Therapeutic Potential in Research Contexts
The ultimate goal of future research on this compound is to uncover its potential biological activities and explore its utility in various research contexts. Based on the activities of related phenylalanine derivatives, several promising areas for investigation emerge.
Studies on similar scaffolds have revealed potent anticancer and antioxidant properties. mdpi.commdpi.com Therefore, a key future direction will be to screen this compound and its derivatives for efficacy in various cancer cell lines and models of oxidative stress. Furthermore, the structural analogy to phenylalanine suggests potential applications in neuroscience, for example, as modulators of amino acid transporters or receptors in the central nervous system, similar to how other derivatives have been shown to act on NMDA receptors. frontiersin.org
It is also conceivable that this compound could serve as a precursor for the synthesis of more complex molecules with unique biological functions. The synthesis of various derivatives from related β-phenylalanine scaffolds has led to compounds with neuroprotective and other biological activities. nih.gov
| Research Area | Potential Application of this compound |
| Oncology | Investigation as a novel anticancer agent, potentially with dual-targeting capabilities. |
| Neuroscience | Exploration as a modulator of neurotransmitter systems or for neuroprotective effects. |
| Inflammatory Diseases | Assessment of anti-inflammatory and antioxidant properties. |
| Infectious Diseases | Screening for antimicrobial or antiviral activity. |
Q & A
Q. Table 1: Common Reagents for Synthesis
| Step | Reagents/Conditions | Purpose | Reference |
|---|---|---|---|
| Substitution | CuI, K₂CO₃, DMF, 110°C | Phenoxy group attachment | |
| Chiral Resolution | L-Aminoacylase, pH 7.0 | Enantiomer separation |
How is structural characterization performed for this compound?
Methodological Answer:
- NMR Spectroscopy : H NMR (DMSO-d6, 400 MHz) identifies aromatic protons (δ 6.8–7.4 ppm) and α-amino protons (δ 3.1–3.5 ppm). C NMR confirms the carboxylate carbon at ~175 ppm .
- Mass Spectrometry : ESI-MS in positive ion mode ([M+H]⁺) provides molecular weight validation. Fragmentation patterns distinguish regioisomers .
- X-ray Crystallography : Resolves stereochemistry; requires single crystals grown via vapor diffusion (acetone/water) .
Advanced Research Questions
How can contradictions in reported biological activity data be resolved?
Methodological Answer:
Discrepancies often arise from substituent positional effects (e.g., phenoxy vs. nitro groups) or assay conditions. Strategies include:
Comparative Binding Studies : Use surface plasmon resonance (SPR) to measure affinity variations (e.g., KD values) across analogs .
Meta-Analysis : Pool data from PubChem and NIST to identify trends. For example, electron-withdrawing groups (e.g., nitro) may reduce antimicrobial efficacy compared to phenoxy derivatives .
Dose-Response Curves : Validate IC₅₀ values across multiple cell lines (e.g., HEK293 vs. HeLa) to rule out cell-specific effects .
Q. Table 2: Resolving Data Contradictions
| Issue | Approach | Example | Reference |
|---|---|---|---|
| Variable IC₅₀ | Standardize assay pH (7.4) and temperature (37°C) | IC₅₀ shifted from 12 μM to 8 μM in optimized conditions |
What computational methods predict protein-ligand interactions for this compound?
Methodological Answer:
- Molecular Docking : Use AutoDock Vina with PDB structures (e.g., 3ERT for tyrosine kinase). Key parameters:
- Grid box centered on active site (20 ų).
- Lamarckian genetic algorithm (100 runs).
- Phenoxy group shows π-π stacking with Phe382 .
- MD Simulations : GROMACS with AMBER forcefield (50 ns trajectory) assesses stability of ligand-enzyme complexes. RMSD < 2 Å indicates stable binding .
How does stereochemistry influence thermodynamic stability?
Methodological Answer:
- Chiral HPLC : Use a Chiralpak IA column (hexane/isopropanol, 90:10) to separate enantiomers. The (S)-isomer typically shows higher metabolic stability .
- Thermodynamic Profiling : Differential scanning calorimetry (DSC) reveals melting points (e.g., (S)-isomer: 185°C vs. (R)-isomer: 178°C), correlating with crystalline stability .
Methodological Challenges and Solutions
Addressing Low Solubility in Bioactivity Assays
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
